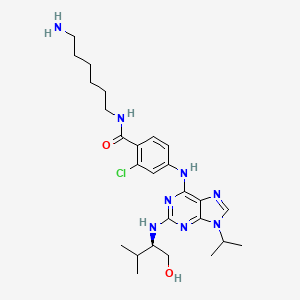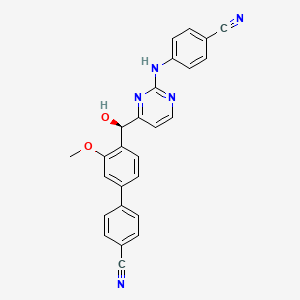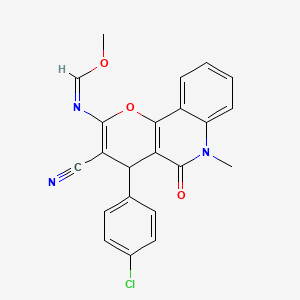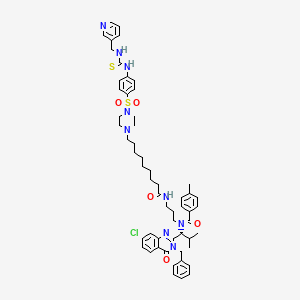
1-Hydroxy Carvedilol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy Carvedilol-d3 is a deuterated form of 1-Hydroxy Carvedilol, which is a derivative of Carvedilol. Carvedilol is a non-selective beta-adrenergic antagonist used primarily in the treatment of cardiovascular diseases such as hypertension and heart failure . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Carvedilol due to its stability and distinguishable mass in mass spectrometry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy Carvedilol-d3 involves the deuteration of 1-Hydroxy Carvedilol. The general synthetic route includes:
Starting Material: 4-Hydroxy Carbazole.
Epichlorohydrin Reaction: 4-Hydroxy Carbazole is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO) at a temperature of 10-15°C.
Deuteration: The intermediate product is then subjected to deuteration using deuterated reagents to replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial reactors.
Purification: Purification steps such as crystallization, filtration, and chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy Carvedilol-d3 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Hydroxy Carvedilol-d3 is widely used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Carvedilol.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of Carvedilol.
Drug Development: Used in the development of new beta-adrenergic antagonists with improved pharmacological profiles.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of Carvedilol and its metabolites
Mecanismo De Acción
1-Hydroxy Carvedilol-d3, like Carvedilol, exerts its effects by:
Beta-Adrenergic Antagonism: Inhibiting beta-adrenergic receptors, leading to reduced heart rate and blood pressure.
Alpha-1 Adrenergic Antagonism: Relaxing smooth muscle in blood vessels, reducing peripheral vascular resistance.
Antioxidant Properties: Scavenging free radicals and reducing oxidative stress
Comparación Con Compuestos Similares
Carvedilol: The parent compound, non-deuterated.
Desmethyl Carvedilol: A metabolite of Carvedilol.
4’-Hydroxy Carvedilol: Another hydroxylated metabolite.
5’-Hydroxy Carvedilol: A hydroxylated metabolite at a different position.
Uniqueness: 1-Hydroxy Carvedilol-d3 is unique due to its deuterium atoms, which provide stability and make it easily distinguishable in mass spectrometry. This makes it particularly valuable in pharmacokinetic studies and metabolic research .
Propiedades
Fórmula molecular |
C24H26N2O5 |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
4-[2-hydroxy-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propoxy]-9H-carbazol-1-ol |
InChI |
InChI=1S/C24H26N2O5/c1-29-20-8-4-5-9-21(20)30-13-12-25-14-16(27)15-31-22-11-10-19(28)24-23(22)17-6-2-3-7-18(17)26-24/h2-11,16,25-28H,12-15H2,1H3/i1D3 |
Clave InChI |
UQJJKVKQRTUYJW-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)O)O |
SMILES canónico |
COC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)


